molecular formula C18H15N3O6S B11612750 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid CAS No. 68274-44-2

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid

Cat. No.: B11612750
CAS No.: 68274-44-2
M. Wt: 401.4 g/mol
InChI Key: LFZPOQZYPNVOOV-UHFFFAOYSA-N
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Description

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfamoyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the Robinson–Gabriel synthesis by dehydrating 2-acylaminoketones . The benzoic acid derivative is then functionalized with a sulfamoyl group through a sulfonation reaction, followed by coupling with the oxazole ring under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the synthesis of oxazole rings and large-scale sulfonation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized oxazoles, reduced amines, and halogenated derivatives of the original compound.

Scientific Research Applications

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl)benzoic acid
  • 2-(4-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]phenyl)benzoic acid
  • 2-(4-[(5-Methyl-1,2-oxazol-3-yl)amino]phenyl)benzoic acid

Uniqueness

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is unique due to the presence of both the oxazole ring and the sulfamoyl group, which confer distinct chemical and biological properties

Biological Activity

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by the presence of a sulfamoyl group and an oxazole moiety, is investigated for its effects on various biological systems, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O6SC_{14}H_{15}N_{3}O_{6}S, with a molecular weight of approximately 335.36 g/mol. The compound features a benzoic acid core substituted with a sulfamoyl group attached to a 5-methyl-1,2-oxazole ring. Its structural complexity suggests multiple interaction sites that may contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that benzoic acid derivatives can modulate inflammatory pathways. A study highlighted the ability of similar compounds to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, suggesting potential anti-inflammatory effects through the regulation of protein degradation systems .

Antimicrobial Properties

Compounds containing sulfamoyl groups are known for their antimicrobial properties. The presence of the oxazole ring may enhance these effects by facilitating interactions with microbial enzymes or receptors. In vitro studies have demonstrated that derivatives of benzoic acid exhibit significant antibacterial activity against various strains of bacteria, including antibiotic-resistant strains .

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored in several studies. For instance, compounds structurally related to this compound have shown cytotoxic effects in cancer cell lines through induction of apoptosis and inhibition of cell proliferation . Notably, the effectiveness varies based on the specific structural modifications present in the compounds.

Study on Protein Degradation Systems

A significant study evaluated the biological activity of benzoic acid derivatives isolated from Bjerkandera adusta, demonstrating their ability to activate proteasomal and lysosomal pathways. Among tested compounds, those structurally similar to our target compound showed enhanced activation of cathepsins B and L, crucial for cellular homeostasis .

Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives were screened against common pathogens. The results indicated that compounds with similar functional groups exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, supporting their use as potential antimicrobial agents .

Data Tables

Biological Activity Compound Effect Reference
Anti-inflammatoryBenzoic Acid DerivativeEnhanced proteasome activity
AntimicrobialSulfamoyl CompoundInhibition of bacterial growth
AnticancerRelated Benzoic AcidInduction of apoptosis in cancer cells

Properties

CAS No.

68274-44-2

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C18H15N3O6S/c1-11-10-16(20-27-11)21-28(25,26)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

LFZPOQZYPNVOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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